

An In-depth Technical Guide to the Physicochemical Properties of 2-Isopropylbenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Isopropylbenzoic acid*

Cat. No.: *B189061*

[Get Quote](#)

This technical guide provides a comprehensive overview of the boiling and melting points of **2-isopropylbenzoic acid**, tailored for researchers, scientists, and professionals in drug development. This document outlines the physical properties, detailed experimental protocols for their determination, and a logical workflow for these analytical procedures.

Physicochemical Data of 2-Isopropylbenzoic Acid

2-Isopropylbenzoic acid, also known as o-isopropylbenzoic acid, is an organic compound with the chemical formula $C_{10}H_{12}O_2$. Accurate determination of its physical properties, such as melting and boiling points, is crucial for its identification, purity assessment, and application in various scientific fields.

The experimentally determined physical properties of **2-isopropylbenzoic acid** are summarized in the table below. It is important to note that slight variations in these values can be observed between different sources, which may be attributed to experimental conditions and sample purity.

Physical Property	Value Range
Melting Point	62 - 79 °C[1]
Boiling Point	266 - 270 °C[1]

Experimental Protocols for Determination of Physical Properties

The following sections detail the standard laboratory procedures for determining the melting and boiling points of a solid organic compound like **2-isopropylbenzoic acid**.

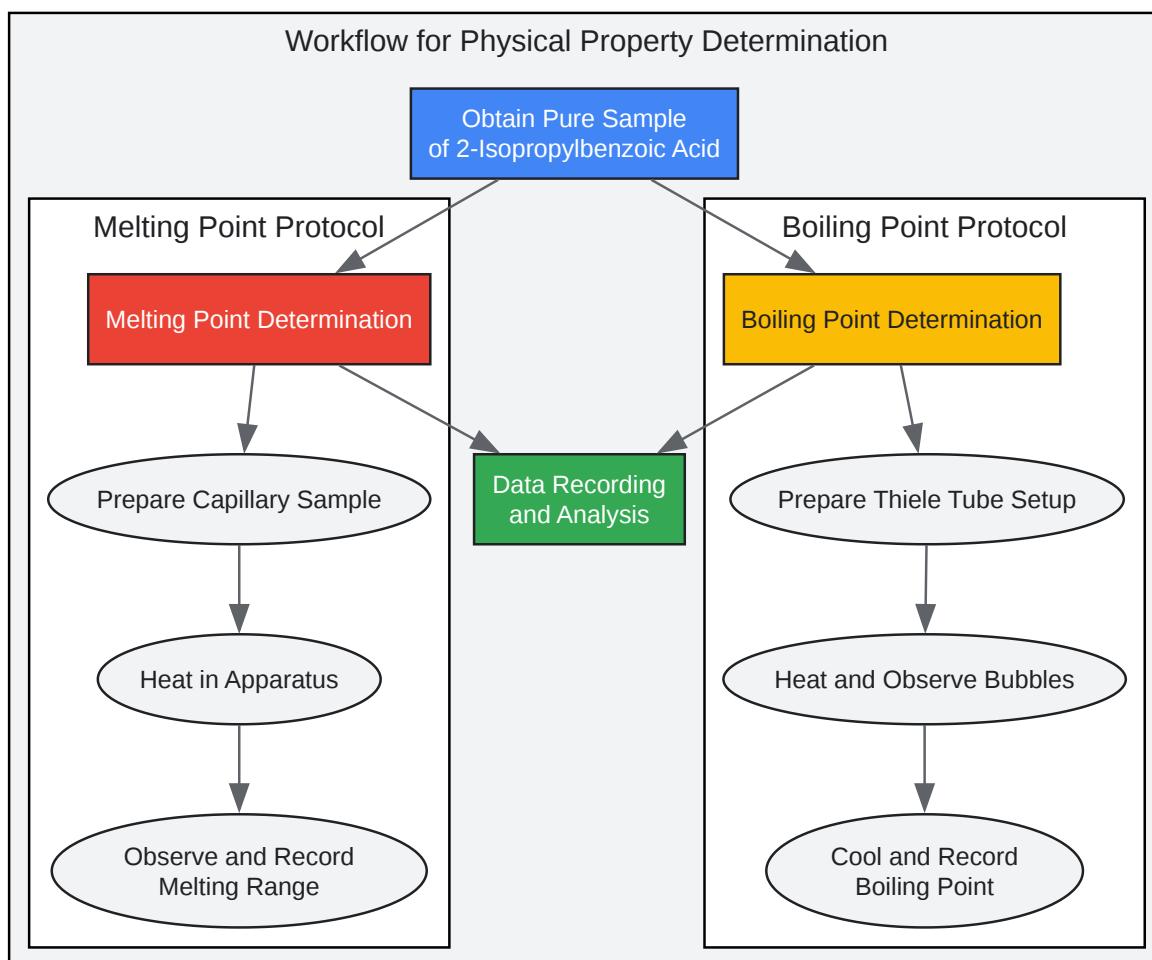
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting point range.[\[2\]](#)

Method: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

- Sample Preparation:
 - Ensure the **2-isopropylbenzoic acid** sample is completely dry and finely powdered.
 - Obtain a capillary tube, which is sealed at one end.
 - Press the open end of the capillary tube into the powdered sample until a small amount of the solid is packed into the tube.[\[3\]](#)
 - Invert the tube and tap it gently to cause the solid to fall to the bottom. The packed sample height should be approximately 2-3 mm.[\[3\]](#)
- Apparatus Setup and Measurement:
 - Insert the capillary tube containing the sample into the heating block of the melting point apparatus.[\[3\]](#)
 - Set the apparatus to a rapid heating rate to obtain an approximate melting point.
 - Allow the apparatus to cool and prepare a new sample.
 - For an accurate measurement, set the heating rate to 1-2 °C per minute, starting from a temperature about 15-20 °C below the approximate melting point.[\[2\]](#)[\[3\]](#)
 - Observe the sample through the magnifying lens.

- Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[2]

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] For a pure compound, the boiling point is a characteristic physical property.


Method: Thiele Tube Method

- Sample Preparation:
 - Place a few milliliters of the **2-isopropylbenzoic acid** sample into a small test tube (fusion tube).[4][5]
 - Seal one end of a capillary tube using a flame.[4]
 - Place the sealed capillary tube into the test tube with the open end submerged in the liquid and the sealed end protruding above the liquid surface.[6]
- Apparatus Setup and Measurement:
 - Attach the test tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.
 - Clamp the thermometer and test tube assembly so that they are immersed in the oil of a Thiele tube.[7] The heating oil should be filled to a level above the side arm.[7]
 - Gently heat the side arm of the Thiele tube with a Bunsen burner or other heat source.[6][7] This design promotes even heat distribution through convection currents.
 - As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
 - Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube.[6]
 - Remove the heat source and allow the apparatus to cool slowly.

- The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.^[6] Record this temperature.

Workflow and Logical Relationships

The determination of the physical properties of a compound like **2-isopropylbenzoic acid** follows a logical progression. The following diagram illustrates the workflow for the experimental determination of melting and boiling points.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the melting and boiling points.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 2-Isopropylbenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b189061#2-isopropylbenzoic-acid-boiling-point-and-melting-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com